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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-Aminotyrosine (3-AT) as a probe

to study radical propagation in biological systems, with a focus on Escherichia coli

Ribonucleotide Reductase (RNR) as a model system. The protocols outlined below describe

the site-specific incorporation of 3-AT into proteins and the subsequent biophysical

characterization of radical intermediates using stopped-flow UV-vis and Electron Paramagnetic

Resonance (EPR) spectroscopy.

Introduction
Long-range proton-coupled electron transfer (PCET) is a fundamental process in many

enzymatic reactions, involving the transfer of an electron and a proton between distant redox-

active amino acid residues.[1][2] Ribonucleotide reductase (RNR) is a paradigm for studying

long-range PCET, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides

through a radical-based mechanism.[1][3][4] In E. coli RNR, a tyrosyl radical (Y122•) in the β2

subunit initiates a radical propagation pathway that spans over 35 Å to a cysteine residue

(C439) in the α2 subunit.[1][5] This pathway is proposed to involve a series of conserved

tyrosine and tryptophan residues: Y122• → W48 → Y356 in β2, and then across the subunit

interface to Y731 → Y730 → C439 in α2.[1][3][5]

Studying the transient radical intermediates in this pathway is challenging.[6] The site-specific

incorporation of the unnatural amino acid 3-Aminotyrosine (NH2Y) serves as a powerful tool to
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probe this process.[1][6] When 3-AT is incorporated at a specific position in the radical transfer

pathway, the formation of a stable 3-aminotyrosyl radical (NH2Y•) can be monitored, providing

insights into the kinetics and pathway dependence of radical propagation.[1][2][5]

Quantitative Data Summary
The following tables summarize the kinetic data for the formation of the 3-aminotyrosyl radical

(NH2Y•) when 3-AT is incorporated at different positions in the α2 and β2 subunits of E. coli

RNR. The data is derived from stopped-flow UV-vis and EPR spectroscopy experiments.

Table 1: Kinetics of NH2Y• Formation in 3-AT Substituted RNR Mutants

Mutant
Protein

Substrate/E
ffector

k_fast (s⁻¹) k_slow (s⁻¹)
Turnover
Number
(s⁻¹)

Reference

Y731NH2Y-

α2
CDP/ATP 9 - 46 1.5 - 5.0 0.2 - 0.7 [3]

Y730NH2Y-

α2
CDP/ATP 9 - 46 1.5 - 5.0 0.2 - 0.7 [3]

Y356NH2Y-

β2
CDP/ATP 9 - 46 1.5 - 5.0 0.2 - 0.7 [3]

Table 2: Pathway Dependence of NH2Y• Formation
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Mutant
Complex

NH2Y•
Detected

Rate Constant
(% of on-
pathway)

Amplitude (%
of on-pathway)

Reference

Y356F–

β2:Y731NH2Y-

α2

No - - [1][5]

Y356F–

β2:Y730NH2Y-

α2

No - - [1][5]

wt-

β2:Y731F/Y730N

H2Y–α2

No - - [1][5]

wt-

β2:Y413NH2Y-

α2 (off-pathway)

Yes 25-30% 25% [1][5]

wt-

β2:Y731F/Y413N

H2Y–α2

Yes 0.2-0.3% - [1][5]

Y356F-

β2:Y413NH2Y–

α2

No - - [1][5]

Experimental Protocols
This protocol describes the incorporation of 3-AT into the α2 and β2 subunits of E. coli RNR at

specific tyrosine residues using an amber stop codon suppression system.[7][8][9]

Materials:

Plasmids:

Expression vector for the target RNR subunit (e.g., pTrc for nrdA or nrdB) with an amber

(TAG) codon at the desired tyrosine position.
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Plasmid containing the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-AT

and the corresponding suppressor tRNA (e.g., pSUPAR or pEVOL).[10]

E. coli expression strain (e.g., BL21(DE3)).[10]

3-Aminotyrosine (NH2Y).

Luria-Bertani (LB) agar and broth.

Appropriate antibiotics (e.g., ampicillin, chloramphenicol).

Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.[10]

Procedure:

Plasmid Preparation: Introduce an amber (TAG) stop codon at the desired tyrosine codon in

the gene for the RNR subunit of interest via site-directed mutagenesis.[10]

Transformation: Co-transform the E. coli expression strain with the expression plasmid for

the mutant RNR subunit and the plasmid carrying the orthogonal aaRS/tRNA pair.[10]

Cell Culture: a. Plate the transformed cells on LB agar with the appropriate antibiotics and

incubate overnight at 37°C.[10] b. Inoculate a single colony into LB broth with antibiotics and

grow overnight at 37°C.[10] c. The next day, inoculate a larger volume of LB broth containing

antibiotics and 3-AT (typically 0.5 g/L) with the overnight culture.[10] d. Grow the culture at

37°C with shaking to an OD600 of 0.5-0.8.[10]

Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and L-arabinose (e.g.,

0.02%) to the culture.[10]

Expression: Continue to grow the culture overnight at a reduced temperature (e.g., 30°C)

with shaking.[10]

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until

purification.

This protocol outlines the purification of the RNR subunits containing 3-AT. The specific buffers

and conditions may need to be optimized for each construct.
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Materials:

Lysis buffer (e.g., 60 mM HEPES, pH 7.6, 100 mM NaCl, 100 mM KCl, 10 mM MgCl2, 20

mM imidazole, 5% glycerol).[11]

Wash buffer (Lysis buffer with a slightly higher imidazole concentration).

Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM).[11]

Size-exclusion chromatography (SEC) buffer (e.g., 20 mM Hepes, pH 7.4, 75 mM NaCl, 0.2

mM TCEP).[12]

Ni-NTA affinity chromatography column.

Size-exclusion chromatography column.

Procedure:

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a

French press.

Clarification: Centrifuge the lysate to pellet cell debris.

Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the

column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged

RNR subunit with elution buffer.

Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size-

exclusion chromatography column equilibrated with SEC buffer. b. Collect the fractions

corresponding to the purified RNR subunit.

Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the

concentration using a spectrophotometer.

This protocol describes the use of stopped-flow UV-vis spectroscopy to monitor the formation of

the NH2Y• radical.[2][6][13]

Materials:
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Purified wild-type and mutant RNR subunits.

Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA).[7]

Substrate (e.g., CDP) and allosteric effector (e.g., ATP).[1]

Stopped-flow spectrophotometer.

Procedure:

Sample Preparation: a. Prepare a solution of the 3-AT-containing RNR subunit (e.g.,

Y731NH2Y-α2) and the other subunit (e.g., wt-β2) in assay buffer. b. Prepare a separate

solution of the substrate and allosteric effector in assay buffer.

Stopped-Flow Measurement: a. Load the two solutions into separate syringes of the

stopped-flow instrument.[6][13] b. Rapidly mix the solutions and monitor the change in

absorbance over time at a wavelength characteristic of the NH2Y• radical (around 410 nm).

[13] c. The reaction is typically monitored for a few seconds.[6]

Data Analysis: a. Fit the kinetic traces to a single or double exponential function to obtain the

rate constants (k_fast and k_slow) for NH2Y• formation.[3] b. The amplitude of the

absorbance change corresponds to the amount of radical formed.

This protocol outlines the use of EPR spectroscopy to detect and characterize the NH2Y•

radical.[1][14][15]

Materials:

Purified wild-type and mutant RNR subunits.

Assay buffer.

Substrate and allosteric effector.

Liquid nitrogen.

EPR tubes.
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X-band EPR spectrometer.

Procedure:

Reaction Setup: a. Mix the purified RNR subunits with the substrate and allosteric effector in

an EPR tube. b. Allow the reaction to proceed for a specific time (e.g., 20 seconds to 2

minutes) at a controlled temperature (e.g., 25°C).[1]

Quenching: Rapidly freeze the reaction mixture in liquid nitrogen to trap the radical

intermediates.[15]

EPR Measurement: a. Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).[1]

b. Typical EPR parameters for X-band spectroscopy include a microwave frequency of ~9.5

GHz, a microwave power of ~0.05 mW, and a modulation amplitude of ~3 G.[15]

Data Analysis: a. The EPR spectrum of the NH2Y• radical can be distinguished from the

spectrum of the native tyrosyl radical (Y122•). b. Spectral subtraction can be used to isolate

the spectrum of the NH2Y• radical.[1] c. Simulation of the EPR spectrum can provide

information about the electronic and geometric structure of the radical.[1][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7800705?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7800705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

